8-Deoxy-11,13-dihydroxygrosheimin
8-Deoxy-11,13-dihydroxygrosheimin
8-Deoxy-11, 13-dihydroxygrosheimin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. 8-Deoxy-11, 13-dihydroxygrosheimin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 8-deoxy-11, 13-dihydroxygrosheimin is primarily located in the cytoplasm. Outside of the human body, 8-deoxy-11, 13-dihydroxygrosheimin can be found in green vegetables. This makes 8-deoxy-11, 13-dihydroxygrosheimin a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
83551-03-5
VCID:
VC21342972
InChI:
InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3
SMILES:
CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O
Molecular Formula:
C15H20O5
Molecular Weight:
280.32 g/mol
8-Deoxy-11,13-dihydroxygrosheimin
CAS No.: 83551-03-5
Cat. No.: VC21342972
Molecular Formula: C15H20O5
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.

Description | 8-Deoxy-11, 13-dihydroxygrosheimin belongs to the class of organic compounds known as guaianolides and derivatives. These are diterpene lactones with a structure characterized by the presence of a gamma-lactone fused to a guaiane, forming 3, 6, 9-trimethyl-azuleno[4, 5-b]furan-2-one or a derivative. 8-Deoxy-11, 13-dihydroxygrosheimin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 8-deoxy-11, 13-dihydroxygrosheimin is primarily located in the cytoplasm. Outside of the human body, 8-deoxy-11, 13-dihydroxygrosheimin can be found in green vegetables. This makes 8-deoxy-11, 13-dihydroxygrosheimin a potential biomarker for the consumption of this food product. |
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CAS No. | 83551-03-5 |
Molecular Formula | C15H20O5 |
Molecular Weight | 280.32 g/mol |
IUPAC Name | 3-hydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione |
Standard InChI | InChI=1S/C15H20O5/c1-7-3-4-10-13(20-14(18)15(10,19)6-16)12-8(2)11(17)5-9(7)12/h8-10,12-13,16,19H,1,3-6H2,2H3 |
Standard InChI Key | XJUFXNXZZRHROZ-UHFFFAOYSA-N |
SMILES | CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
Canonical SMILES | CC1C2C(CC1=O)C(=C)CCC3C2OC(=O)C3(CO)O |
Melting Point | 215-218°C |
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